![molecular formula C10H20N2O B1493245 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine CAS No. 2098110-12-2](/img/structure/B1493245.png)
8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine
Overview
Description
8-(Ethoxymethyl)-6-azaspiro[34]octan-6-amine is a chemical compound with a complex structure that includes an ethoxymethyl group attached to a spirocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the ethoxymethyl group, followed by the introduction of the amine functionality. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its ability to interact with biological targets can provide insights into molecular mechanisms.
Medicine: Potential medicinal applications include the development of new drugs. The compound's structural features may contribute to its activity as a therapeutic agent, particularly in areas such as neurology and cardiology.
Industry: In industry, this compound can be used in the production of advanced materials, agrochemicals, and other specialized chemicals.
Mechanism of Action
The mechanism by which 8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include signal transduction, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
6-azaspiro[3.4]octane
Ethoxymethylbenzene
Urea, N,N'-bis(ethoxymethyl)
Uniqueness: 8-(Ethoxymethyl)-6-azaspiro[34]octan-6-amine stands out due to its unique combination of structural features, which can impart distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-13-7-9-6-12(11)8-10(9)4-3-5-10/h9H,2-8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPAXAGZCDGNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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